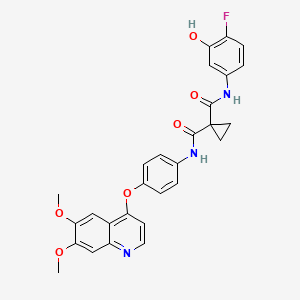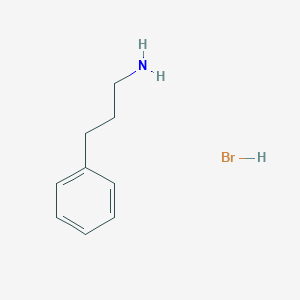
Tert-butyl 4-(benzyloxy)-2-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(benzyloxy)-2-chloronicotinate is an organic compound that belongs to the class of nicotinates It features a tert-butyl ester group, a benzyloxy group, and a chlorine atom attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzyloxy)-2-chloronicotinate typically involves multiple steps. One common method starts with the chlorination of nicotinic acid to introduce the chlorine atom at the 2-position. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(benzyloxy)-2-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated nicotinate.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are often employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dechlorinated nicotinates.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-(benzyloxy)-2-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(benzyloxy)-2-chloronicotinate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the chlorine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(benzyloxy)-2-fluoronicotinate
- Tert-butyl 4-(benzyloxy)-2-bromonicotinate
- Tert-butyl 4-(benzyloxy)-2-iodonicotinate
Highlighting Uniqueness
Tert-butyl 4-(benzyloxy)-2-chloronicotinate is unique due to the presence of the chlorine atom, which can engage in specific interactions not possible with other halogens. This can result in distinct reactivity and binding properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H18ClNO3 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-4-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(20)14-13(9-10-19-15(14)18)21-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Clé InChI |
HLGCOFLWTBFGCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




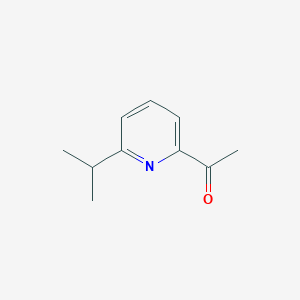
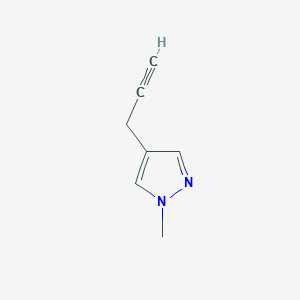
![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
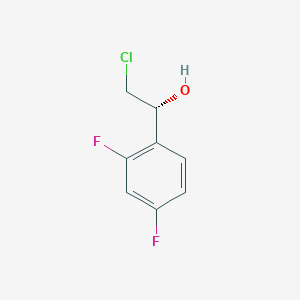
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)


